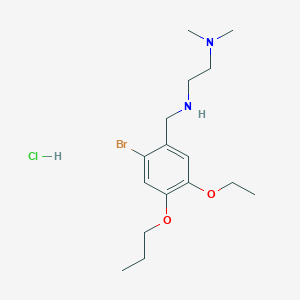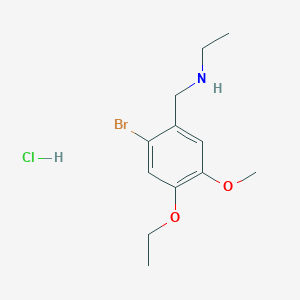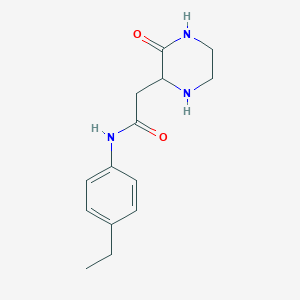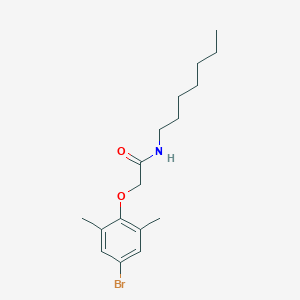![molecular formula C19H17ClN4O5 B4141053 N-(4-chlorophenyl)-4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4141053.png)
N-(4-chlorophenyl)-4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitrobenzamide
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitrobenzamide, commonly known as CPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPN is a synthetic molecule that belongs to the class of benzamides and has been extensively studied for its biological activities.
Wirkmechanismus
The mechanism of action of CPN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CPN has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. CPN also inhibits the activity of the proteasome, which is responsible for the degradation of proteins. Additionally, CPN has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
CPN has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. CPN induces apoptosis by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately cell death. CPN also induces cell cycle arrest at the G2/M phase, which prevents the cells from dividing. Additionally, CPN inhibits angiogenesis by inhibiting the production of vascular endothelial growth factor (VEGF), a protein involved in the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
CPN has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. CPN is also relatively easy to synthesize, and its synthesis can be scaled up for large-scale production. However, CPN has some limitations, including its potential toxicity and the lack of a well-defined mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on CPN. One area of research is the development of CPN-based anticancer drugs. CPN has shown promising results in inhibiting the growth of various cancer cells, and further research is needed to optimize its efficacy and minimize its toxicity. Another area of research is the development of CPN-based anti-inflammatory drugs. CPN has shown potential in inhibiting the production of pro-inflammatory cytokines and chemokines, and further research is needed to evaluate its efficacy in animal models of inflammation. Additionally, further research is needed to elucidate the mechanism of action of CPN and to identify its molecular targets.
Wissenschaftliche Forschungsanwendungen
CPN has been extensively studied for its biological activities, including its potential as an anticancer agent, anti-inflammatory agent, and antiviral agent. CPN has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. CPN also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, CPN has been reported to have antiviral activity against the influenza virus and herpes simplex virus.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-[2-(2,5-dioxopyrrolidin-1-yl)ethylamino]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O5/c20-13-2-4-14(5-3-13)22-19(27)12-1-6-15(16(11-12)24(28)29)21-9-10-23-17(25)7-8-18(23)26/h1-6,11,21H,7-10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSVYRPGMYFCTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCNC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-[2-(2,5-dioxopyrrolidin-1-yl)ethylamino]-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-amino-2-bromo-6-fluoro-4-nitrophenyl)amino]ethanol](/img/structure/B4140983.png)
![N-[2-(allyloxy)-5-chlorobenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4140998.png)
![N-methyl-N-(2-phenyl-1-{1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}ethyl)-3-thiophenecarboxamide](/img/structure/B4140999.png)

![methyl [(6-{[4-(isobutylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B4141013.png)
![1-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-L-prolinamide](/img/structure/B4141018.png)
![N-(tert-butyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B4141023.png)

![1-{4-[(6-amino-5-nitro-4-pyrimidinyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4141045.png)


![1-(4-methoxyphenyl)-6,7-dimethyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141082.png)
